3-Methyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-Methyl-1H-pyrazole-4-carboxylic acid amide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which has been extensively studied due to its diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrazole-4-carboxylic acid amide typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and phenylhydrazine . The reaction conditions often include basic hydrolysis to yield the corresponding acid, which is then converted to the amide form .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of cost-effective and readily available raw materials, as well as efficient reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrazole-4-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Methyl-1H-pyrazole-4-carboxylic acid amide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrazole-4-carboxylic acid amide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
- Pyrazole-4-carboxamides
Uniqueness
5-Methyl-1H-pyrazole-4-carboxylic acid amide is unique due to its specific substitution pattern, which influences its reactivity and biological activity.
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-methyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C5H7N3O/c1-3-4(5(6)9)2-7-8-3/h2H,1H3,(H2,6,9)(H,7,8) |
InChI Key |
ZPAJAVGZZKPCTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)C(=O)N |
Origin of Product |
United States |
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